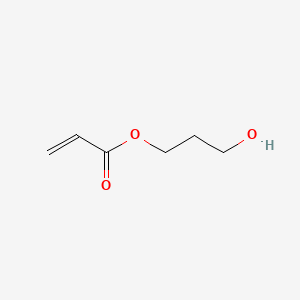

3-Hydroxypropyl acrylate

Description

Properties

IUPAC Name |

3-hydroxypropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h2,7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPSOSOOLFHYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31744-77-1 | |

| Details | Compound: 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 3-hydroxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31744-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10871349 | |

| Record name | 3-Hydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2761-08-2 | |

| Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-hydroxypropyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8MT5X23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Temperature-Controlled Alkoxylation

European Patent EP1958930A2 outlines a two-stage temperature protocol to optimize the reaction. Initially, propylene oxide is fed into acrylic acid at 65°C, with the reactor cooled to 56°C once 35% of the oxide has been added. This gradual cooling prevents thermal runaway, maintaining the reaction mixture below 69°C. The total reaction time spans 9 hours, achieving a residual acrylic acid content of <0.08%.

In contrast, Chinese Patent CN102584581A employs higher temperatures (80–100°C) under vacuum (−0.75 to −0.99 MPa) and a nitrogen atmosphere with 0.01–0.25% oxygen. The propylene oxide feed rate is adjusted to maintain a molar ratio of 1.02–1.06:1 relative to acrylic acid, completing the reaction in 2.5–3.5 hours.

Catalysts and Polymerization Inhibition Systems

Transition Metal Catalysts

Chromium(III) acetate and copper dibutyldithiocarbamate serve dual roles as catalysts and inhibitors. EP1958930A2 utilizes chromium(III) acetate at 0.75 wt% of the acrylic acid charge to accelerate oxide ring-opening, while copper dibutyldi-thiocarbamate (3.9 wt%) suppresses radical polymerization. This combination reduces acrylic acid residuals to <0.75%.

Radical Scavengers

p-Methoxyphenol (MEHQ) is widely adopted at 4.7–5.0 wt% to quench free radicals. CN102584581A introduces MEHQ during the initial reaction phase, coupled with nitrogen sparging to maintain oxygen concentrations below 0.25%, which stabilizes the monomer during distillation.

Purification and Distillation Protocols

Vacuum Stripping of Unreacted Monomers

Post-reaction mixtures are subjected to vacuum stripping at 0.80 kPa to remove residual propylene oxide and water. EP1958930A2 employs a dynamic vacuum system with air injection (1.7×10⁻³ L/min per liter of vessel volume) to prevent oligomerization, followed by fractional distillation at <0.07 kPa. This yields HPA with ≤0.1% impurities.

Azeotropic Distillation with Water

CN102584581A adds 0.5–5‰ water before distillation, forming an azeotrope with acrylic acid to enhance separation efficiency. Distillation at 120–280°C under reduced pressure achieves a final purity of 99.5%.

Comparative Analysis of Industrial Methods

Chemical Reactions Analysis

Polymerization Reactions

3-Hydroxypropyl acrylate undergoes exothermic polymerization under heat, light, or peroxide initiation, generating significant heat . This reaction is critical in applications like adhesives, coatings, and UV-curable resins. Key aspects include:

-

Initiation : Free-radical mechanisms dominate, with heat/light or peroxides breaking bonds to form reactive species .

-

Propagation : Monomers add sequentially, forming polymer chains. Secondary reactions like backbiting and β-scission can occur, particularly at elevated temperatures (>180°C), affecting molecular weight distribution .

-

Hazards : Rapid polymerization in confined spaces may cause container rupture due to heat and gas evolution .

| Polymerization Parameter | Details |

|---|---|

| Initiation Method | Heat, Light, Peroxides |

| Exothermicity | High heat generation |

| Secondary Reactions | Backbiting, β-scission at >180°C |

Hydrolysis

Hydrolysis of this compound is pH-dependent, with rapid degradation in alkaline conditions:

| pH | Half-life |

|---|---|

| 3 | >490 days |

| 7 | >230 days |

| 11 | 0.056 days |

At neutral and acidic pH, hydrolysis is slow, while alkaline conditions rapidly produce acrylic acid and 1,2-propanediol . This stability profile is critical for storage and environmental fate.

Reactivity with Other Substances

-

Oxidants/Acids/Bases : Reacts violently with strong oxidants, acids, and bases, generating toxic fumes (e.g., acrolein) .

-

Peroxides : Catalyzes polymerization, increasing fire/explosion risks .

-

Water : Miscible (307 g/L at 25°C), but hydrolysis is minimal at neutral pH .

Environmental Reactions

Scientific Research Applications

Coatings

One of the primary applications of 3-hydroxypropyl acrylate is in the coatings industry. It is used as a co-monomer in the production of:

- Automotive Top Coatings : HPA contributes to the durability and weather resistance of automotive finishes.

- Architectural Coatings : It enhances adhesion and flexibility in exterior paints.

- Photocure Resins : HPA is used in UV-curable coatings that require rapid curing times and high-performance characteristics.

The incorporation of HPA into these formulations results in coatings that exhibit excellent gloss retention, color stability, and resistance to environmental factors .

Adhesives and Sealants

This compound is also utilized in the manufacturing of adhesives and sealants. Its hydroxyl functionality allows for improved bonding properties when combined with isocyanates or other reactive compounds. Applications include:

- Construction Adhesives : Used for bonding various substrates, including wood, metal, and plastics.

- Sealants for Building Materials : Provides flexibility and durability against weathering.

The performance benefits include enhanced adhesion strength and resistance to moisture and temperature fluctuations .

Chemical Intermediates

HPA serves as a key intermediate in the synthesis of other chemical compounds, including:

- Polyurethanes : As a hydroxy component, it contributes to the formation of flexible polyurethane foams and coatings.

- Epoxy Resins : Used in formulations requiring enhanced mechanical properties and chemical resistance.

These derivatives find applications across multiple sectors, including automotive, aerospace, and construction .

Environmental Impact and Safety Considerations

While this compound offers numerous industrial benefits, it also poses certain environmental and health risks:

- Toxicity : It has been identified as a severe skin irritant and potential sensitizer upon exposure .

- Biodegradability : Studies indicate that HPA is readily biodegradable under specific conditions, which minimizes its environmental impact when released into ecosystems .

Optimization of Production Processes

Recent research has focused on optimizing the production processes for hydroxypropyl acrylate to enhance economic viability while minimizing environmental impact. A study demonstrated that process modifications could reduce production costs by over 40%, making HPA more accessible for various applications .

Synthesis of Copolymer Dispersants

Another study explored the synthesis of acrylic acid-based copolymer dispersants using HPA as a monomer. The resulting copolymers exhibited improved dispersive properties, making them suitable for use in paints and coatings where pigment distribution is critical .

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The presence of both hydroxyl and acrylate groups allows it to participate in various chemical reactions, leading to the formation of stable polymers. These polymers exhibit unique properties such as temperature sensitivity, making them suitable for applications in drug delivery and flexible devices .

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Hydroxypropyl Acrylate (2-HPA)

- Structural Difference : The hydroxyl group is on the second carbon of the propyl chain.

- Reactivity : The position of the hydroxyl group affects esterification kinetics and polymer branching. 2-HPA may exhibit faster reaction rates in certain crosslinking systems due to steric accessibility .

- Applications : Similar to 3-HPA (adhesives, coatings), but 2-HPA is preferred in formulations requiring rapid curing .

Table 1: Structural Isomers of Hydroxypropyl Acrylate

Comparison with Functional Group Variants

3-Hydroxypropyl Methacrylate (3-HPMA)

3-Sulfopropyl Acrylate, Potassium Salt

3-Azidopropyl Methacrylate

- Structural Difference : Azide (-N₃) functional group enables click chemistry.

- Reactivity : Facilitates bioorthogonal crosslinking in bioconjugates or photoresists .

- Applications : Drug delivery systems, advanced material engineering .

Table 2: Functional Group Modifications

Comparison with Diacrylates

3-Hydroxypropyl Vinyl Diacrylate (HPHPDA)

- Structural Difference : Contains two acrylate groups.

- Reactivity : Higher crosslinking density results in rigid, chemically resistant polymers .

- Applications : Solder masks, electronic encapsulants .

Table 3: Monoacrylate vs. Diacrylate

Biological Activity

3-Hydroxypropyl acrylate (HPA), with the chemical formula C6H10O3, is an acrylate compound that has garnered attention for its biological activity and potential applications in various fields, including materials science and medicine. This article provides a detailed overview of the biological activity of HPA, focusing on its toxicity, mutagenicity, biodegradability, and environmental impact.

- Molecular Formula : C6H10O3

- CAS Number : 25584-83-2

- Structure : HPA is characterized by an acrylate group with a hydroxypropyl substituent.

Toxicity and Safety Profile

HPA exhibits varying levels of toxicity depending on the exposure route and concentration. Key findings from toxicity studies include:

- Acute Toxicity : The oral LD50 in rats is approximately 820 mg/kg, while the dermal LD50 in rabbits is around 306 mg/kg .

- Inhalation Studies : In a 28-day inhalation study involving multiple species (including rats and beagle dogs), significant irritation was observed at concentrations of 5 ppm (0.027 mg/L) and higher . Notably, no mortality was recorded at these exposure levels.

- Reproductive Toxicity : Repeated exposures via inhalation did not affect male reproductive organs in four species tested over extended periods .

Mutagenicity and Genotoxicity

The mutagenic potential of HPA has been evaluated through various assays:

- In Vitro Studies : HPA was not mutagenic in the Salmonella typhimurium assay but showed positive results with metabolic activation in certain E. coli strains. In mammalian cell assays, it exhibited clastogenic activity at concentrations that also caused significant cell death, thus rendering these results equivocal .

- In Vivo Studies : A mouse micronucleus study indicated that HPA does not possess mutagenic potential in vivo .

Biodegradability

HPA has been assessed for its environmental impact concerning biodegradability:

- Biodegradation Rates : According to OECD Guideline studies, HPA is readily biodegradable, with approximately 83% degradation observed over 28 days under controlled conditions .

- Environmental Distribution : Modeling indicates that HPA partitions predominantly into water (99.8%) when released into the environment, suggesting low bioaccumulation potential based on a log Kow of 0.35 .

Environmental Impact and Photodegradation

HPA undergoes photodegradation in the atmosphere with a half-life of approximately 7.4 hours when reacting with hydroxyl radicals . The hydrolysis rates are pH-dependent, showing significant stability at lower pH levels but rapid degradation at alkaline conditions:

| pH Level | Hydrolysis Half-Life |

|---|---|

| 3 | >490 days |

| 7 | >230 days |

| 11 | 0.056 days |

Case Studies and Applications

Recent studies have explored the intensified production processes for HPA, focusing on economic and environmental optimization . Additionally, research has indicated potential applications in drug delivery systems due to its favorable properties as a polymerizable monomer.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-hydroxypropyl acrylate with high purity?

this compound is typically synthesized via esterification of acrylic acid with 1,3-propanediol or transesterification of methyl acrylate with 1,3-propanediol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification .

- Temperature control : 60–80°C to balance reaction rate and minimize acrylic acid polymerization.

- Inhibitor use : Hydroquinone (100–300 ppm) to prevent premature radical polymerization .

- Purification : Vacuum distillation or column chromatography to isolate the product from diesters/byproducts. Validate purity via ¹H NMR (δ 5.8–6.4 ppm for acrylate protons) and FTIR (C=O stretch at ~1720 cm⁻¹) .

Q. How can structural isomers of this compound be distinguished analytically?

The compound exists as positional isomers (2-hydroxypropyl vs. This compound). Differentiation methods include:

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 130.06 for molecular ion) and retention time alignment with standards .

- NMR : Distinct chemical shifts for hydroxyl-bearing carbons (e.g., 3-hydroxypropyl isomer shows δ 63–65 ppm for C-OH in ¹³C NMR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (skin irritation: GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation: GHS H335) .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent polymerization .

Advanced Research Questions

Q. How does this compound enhance copolymer properties in biomedical hydrogels?

Incorporating this compound into copolymers (e.g., with PEGDA or HEMA) improves:

- Hydrophilicity : The hydroxyl group increases water uptake, critical for drug-delivery matrices .

- Crosslinking density : Adjustable via radical polymerization (e.g., using AIBN initiator at 70°C) to tune mechanical strength .

- Biocompatibility : Lower cytotoxicity compared to unmodified acrylates, validated via in vitro assays (e.g., MTT on fibroblast cells) .

Q. What mechanisms explain contradictory VOC emission profiles of this compound in 3D-printing resins?

Studies report variable volatile organic compound (VOC) emissions (e.g., 50–68 mg/m³ in chamber tests). Contradictions arise from:

- Resin formulation : Photoinitiator type (e.g., TPO-L vs. Irgacure 819) affects degradation pathways .

- Post-curing protocols : Incomplete curing leaves residual monomers; optimize UV dose (e.g., 405 nm, 10 mW/cm² for 30 min) .

- Analytical methods : Use GC-MS with Tenax TA sorbent tubes for accurate quantification vs. passive sampling .

Q. How can degradation pathways of this compound-based polymers be studied under environmental conditions?

- Hydrolytic degradation : Incubate films in PBS (pH 7.4, 37°C) and monitor mass loss/GPC for chain scission .

- Photodegradation : Expose to UV-B (280–315 nm) and analyze carbonyl index via FTIR .

- Microbial degradation : Use Pseudomonas spp. cultures and measure CO₂ evolution via respirometry .

Methodological Recommendations

- Synthesis : Prioritize enzymatic esterification for greener synthesis (e.g., Candida antarctica lipase B) .

- Characterization : Combine NMR, FTIR, and HPLC for isomer identification .

- Applications : Optimize copolymer ratios (e.g., 10–20 wt% this compound) for balanced hydrophilicity/mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.